LY-278,584 Potent 5-HT3 antagoni

5-HT3 receptor pharmacology Structure-activity relationship Radioligand binding

LY-278584 (1-methyl-N-(3-α-tropanyl)-1H-indazole-3-carboxamide) is a potent, highly selective antagonist of the serotonin type‑3 (5‑HT3) receptor with a reported Ki of 1.62 nM. Beyond its primary 5‑HT3 blockade, it has no detectable activity at 5‑HT1A, 5‑HT1B, 5‑HT1C, 5‑HT1D or 5‑HT2 receptors , making it a favored tool for studies requiring clean serotonergic pharmacology.

Molecular Formula C21H26N4O5
Molecular Weight 414.5 g/mol
Cat. No. B13805840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-278,584 Potent 5-HT3 antagoni
Molecular FormulaC21H26N4O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H22N4O.C4H4O4/c1-20-12-7-8-13(20)10-11(9-12)18-17(22)16-14-5-3-4-6-15(14)21(2)19-16;5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11?,12-,13+;
InChIKeyZOJYCXMLLOMXGF-MHKBTXPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY-278584 – Potent & Selective 5-HT3 Receptor Antagonist for CNS Research & Radioligand Applications


LY-278584 (1-methyl-N-(3-α-tropanyl)-1H-indazole-3-carboxamide) is a potent, highly selective antagonist of the serotonin type‑3 (5‑HT3) receptor with a reported Ki of 1.62 nM . Beyond its primary 5‑HT3 blockade, it has no detectable activity at 5‑HT1A, 5‑HT1B, 5‑HT1C, 5‑HT1D or 5‑HT2 receptors , making it a favored tool for studies requiring clean serotonergic pharmacology. Its tritiated form, [³H]LY-278584, has been extensively validated as a radioligand for quantitative autoradiography and receptor‑binding studies in both rodent and human brain tissue [1][2].

LY-278584 vs. Other 5-HT3 Antagonists – Why Structural Similarity Does Not Guarantee Functional Equivalence


The 5-HT3 receptor antagonist class shares a conserved pharmacophore, yet small structural modifications profoundly alter off‑target profiles and ancillary activities. For LY‑278584, the 1‑methyl‑1H‑indazole‑3‑carboxamide scaffold attached to an N‑methyl‑8‑azabicyclo[3.2.1]octane moiety creates a chemical space that distinguishes it from clinically used antiemetics such as granisetron, ondansetron, tropisetron, dolasetron and palonosetron [1][2]. Critically, LY‑278584 lacks the α7‑nicotinic receptor partial agonism of tropisetron, and it potentiates glycine‑gated chloride currents where granisetron and ondansetron are inactive [2]. Additionally, the regioisomeric 2‑methyl analogue LY278989 exhibits roughly 500‑fold lower 5‑HT3 affinity, demonstrating that even a methyl‑group positional change drastically reduces activity [3]. These compound‑specific differences mean that simple class‑based substitution can introduce unwanted pharmacological confounds or lose essential experimental properties.

LY-278584 – Quantitative Differentiation Evidence vs. Closest Analogs & Alternatives


500‑Fold Higher 5‑HT3 Affinity Compared to the 2‑Methyl Regioisomer (LY278989)

In a direct radioligand‑binding experiment using rat cerebral cortical membranes, unlabelled LY‑278584 displaced [³H]LY‑278584 with sub‑nanomolar affinity, whereas its 2‑methyl analogue LY278989 required roughly 500‑fold higher concentrations to achieve equivalent displacement [1]. The parallel between the binding potencies and their antagonism of peripheral 5‑HT3 receptors confirmed that the 1‑methyl indazole geometry is critical for high‑affinity interaction with the 5‑HT3 binding pocket [1].

5-HT3 receptor pharmacology Structure-activity relationship Radioligand binding

Glycine Receptor Potentiation – Present in LY‑278584, Absent in Granisetron and Ondansetron

Whole‑cell patch‑clamp recordings from cultured rat spinal motoneurons and ventral spinal cord neurons revealed that LY‑278584 potentiates glycine‑evoked chloride currents at micromolar concentrations. In the same experimental system, neither granisetron nor ondansetron produced detectable glycine response potentiation at any concentration tested [1]. The effect was independent of 5‑HT3 receptor antagonism, indicating a distinct pharmacological action at the glycine receptor [1].

Glycine receptor modulation Spinal cord electrophysiology Off‑target pharmacology

25‑Fold Lower Affinity for the GABAA‑Benzodiazepine Site Compared to Tropisetron

In mouse brain membranes, LY‑278584 inhibited [³H]flunitrazepam binding with a Ki of approximately 20 μM, whereas tropisetron (ICS 205‑930) exhibited a Ki of 0.8 μM—a 25‑fold higher affinity [1]. Moreover, tropisetron uniquely displayed a biphasic effect on GABA‑gated currents in Xenopus oocytes expressing human GABAA receptors: potentiation at 0.1–5 μM followed by inhibition at higher concentrations. LY‑278584 showed no such stimulatory activity, indicating that it lacks the benzodiazepine‑site‑mediated potentiation observed with tropisetron [1].

GABAA receptor pharmacology Off‑target screening Anxiolytic/behavioral studies

Superior 5‑HT3 Selectivity vs. Tropisetron – No α7 Nicotinic Receptor Partial Agonism

LY‑278584 demonstrates complete selectivity for the 5‑HT3 receptor over 5‑HT1A, 5‑HT1B, 5‑HT1C, 5‑HT1D and 5‑HT2 receptor subtypes at concentrations up to 10 μM . In contrast, tropisetron acts as a potent partial agonist at the α7 nicotinic acetylcholine receptor (EC50 = 1.3 μM) in addition to its 5‑HT3 antagonist activity . No α7 nAChR activity has been reported for LY‑278584, consistent with its broader selectivity profile .

Receptor selectivity Nicotinic acetylcholine receptor Off‑target profiling

Validated [³H]-Labeled Radioligand for 5‑HT3 Receptor Autoradiography (Kd 1.5 nM)

[³H]LY‑278584 has been extensively characterized as a selective radioligand for quantitative autoradiography of 5‑HT3 receptors. In slide‑mounted rat brain sections, the ligand exhibited a Kd of 1.5 nM and a Bmax of 110 fmol/mg tissue dry weight, with high specific‑to‑non‑specific binding ratios [1]. This radioligand has been used to map 5‑HT3 receptor distribution in rodent and human brain, revealing high densities in the nucleus of the solitary tract, area postrema, and limbic regions [1][2]. While other tritiated 5‑HT3 ligands exist (e.g., [³H]granisetron, [³H]zacopride), [³H]LY‑278584 offers a well‑documented, reproducible tool with validated human‑brain binding parameters [2].

Receptor autoradiography Radioligand binding 5-HT3 receptor localization

Optimal Research & Industrial Use Cases for LY-278584 Based on Verified Differentiation Evidence


5‑HT3 Receptor Binding & Autoradiography Studies Requiring High-Affinity, Selective Radioligand

LY‑278584’s tritiated form provides a Kd of 1.5 nM with high specific binding (83–93 %) in rat cortex [1], enabling precise quantitative autoradiography. Its 500‑fold selectivity over the 2‑methyl analogue ensures that only the correct indazole regioisomer produces interpretable binding data [2].

Spinal Glycine Receptor Modulation Experiments – Unique Pharmacological Tool

LY‑278584 potentiates glycine‑gated chloride currents in spinal motoneurons at micromolar concentrations, whereas granisetron and ondansetron are inactive [3]. This makes LY‑278584 uniquely suited for studies dissecting glycinergic vs. serotonergic contributions to spinal network excitability.

Behavioral Pharmacology Where GABAA‑Sparing Antagonism Is Required

Compared to tropisetron (Ki 0.8 μM at the GABAA‑benzodiazepine site), LY‑278584 has 25‑fold lower affinity (Ki ≈ 20 μM) and does not potentiate GABA‑gated currents [4]. This cleaner profile reduces benzodiazepine‑like confounds in anxiety, alcohol‑interaction, or sedation paradigms.

In‑Vitro & In‑Vivo Studies Demanding Pure 5‑HT3 Antagonism Without α7 Nicotinic Interference

LY‑278584 lacks the α7 nicotinic receptor partial agonism (EC50 1.3 μM) exhibited by tropisetron , and shows no binding to 5‑HT1A/1B/1C/1D/2 receptors , ensuring that observed effects can be confidently attributed to 5‑HT3 blockade.

Quote Request

Request a Quote for LY-278,584 Potent 5-HT3 antagoni

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.